molecular formula C18H14O3 B1221413 1,2-Dihydrotanshinquinone CAS No. 77769-21-2

1,2-Dihydrotanshinquinone

Cat. No. B1221413
CAS RN: 77769-21-2
M. Wt: 278.3 g/mol
InChI Key: OYOSADAKNZWZGA-UHFFFAOYSA-N
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Description

1,2-Dihydrotanshinquinone (1,2-Dihydrotanshinone) is an abietane diterpene . It inhibits the formation of the pathogenic complex formed between (CUG)n-RNA and the splicing-factor muscleblind-like 1 (MBNL1) . It can be used for the research of myotonic dystrophy type 1 .


Synthesis Analysis

Tanshinones, including 1,2-Dihydrotanshinquinone, are generally considered to be synthesized via the MEP pathways, which involve and generate the monoterpenes, certain sesquiterpenes, diterpenes, carotenoids, and the side chains of chlorophylls and plastoquinone .


Molecular Structure Analysis

1,2-Dihydrotanshinquinone is an abietane diterpene .


Chemical Reactions Analysis

1,2-Dihydrotanshinquinone is involved in various biological processes such as Autophagy, Anti-infection, Antibody-drug Conjugate/ADC Related, Apoptosis, Cell Cycle/DNA Damage, Cytoskeleton, Epigenetics, GPCR/G Protein, Immunology/Inflammation, JAK/STAT Signaling, MAPK/ERK Pathway, Membrane Transporter/Ion Channel, Metabolic Enzyme/Protease, Neuronal Signaling, NF-κB, PI3K/Akt/mTOR, PROTAC, Protein Tyrosine Kinase/RTK .


Physical And Chemical Properties Analysis

1,2-Dihydrotanshinquinone has a boiling point of 495.6±44.0 °C (Predicted) and a density of 1.286±0.06 g/cm3 (Predicted) . It is a yellow-red powder with a melting point of 237-238°C. It is soluble in organic solvents such as ethanol, acetone, and chloroform, but insoluble in water. It has a molecular weight of 274.31 g/mol and a chemical formula of C15H10O4.

Scientific Research Applications

Purification of Diterpene Compounds

1,2-Dihydrotanshinquinone is a type of diterpene compound. Diterpenes are isoprene-derived compounds that have numerous biological activities such as antibacterial, antiviral, anticancer, and free radical scavenging effects . An effective method for solving complex natural products matrices is needed to obtain these compounds. Countercurrent chromatography is a feasible technique for this purpose .

Anti-Cancer Activities

Tanshinones, including 1,2-Dihydrotanshinquinone, have been investigated for their anti-cancer activities in vitro and in vivo . They affect multiple cellular processes and molecular targets in cell culture models .

Cardiovascular Activities

In addition to their anti-cancer properties, tanshinones are well-studied for their cardiovascular activities . They have been used in Traditional Chinese Medicine (TCM) in China and many Asian countries as preventive or therapeutic remedies for coronary heart diseases, vascular diseases, stroke, hyperlipidemia, endangiitis, arthritis, and hepatitis .

Pharmacokinetics

The pharmacokinetics of tanshinones, including 1,2-Dihydrotanshinquinone, have been studied . Understanding the pharmacokinetics of these compounds is crucial for their effective use in medical applications .

Source and Extraction

1,2-Dihydrotanshinquinone is isolated from Salvia miltiorrhiza (Danshen or Tanshen in Chinese), a well-known herb in Traditional Chinese Medicine (TCM) . The extraction and purification of this compound from natural sources is an important area of research .

Chemical Modifications and Novel Formulations

Due to the poor oral bioavailability of tanshinones, chemical modifications and novel formulations have been made . This research is crucial for improving the effectiveness of these compounds in medical applications .

Mechanism of Action

Target of Action

The primary target of 1,2-Dihydrotanshinquinone is the pathogenic complex formed between (CUG)n-RNA and the splicing-factor muscleblind-like 1 (MBNL1) . MBNL1 plays a crucial role in RNA splicing and the regulation of gene expression .

Mode of Action

1,2-Dihydrotanshinquinone interacts with its target by inhibiting the formation of the pathogenic complex between (CUG)n-RNA and MBNL1 . This inhibition disrupts the normal function of MBNL1, leading to changes in RNA splicing and gene expression .

Biochemical Pathways

It is known that the compound’s interaction with mbnl1 affects rna splicing, which is a critical process in the regulation of gene expression .

Pharmacokinetics

It is known that the compound is an abietane diterpene , a class of compounds known for their lipophilic properties . This suggests that 1,2-Dihydrotanshinquinone may have good absorption and distribution characteristics, but further studies are needed to confirm this.

Result of Action

The inhibition of the pathogenic complex between (CUG)n-RNA and MBNL1 by 1,2-Dihydrotanshinquinone leads to changes in RNA splicing and gene expression . These changes can have various molecular and cellular effects, depending on the specific genes affected. The compound has been used for the research of myotonic dystrophy type 1 , suggesting that it may have therapeutic effects in this condition.

Action Environment

As a natural product isolated from salvia miltiorrhiza , it is likely that the compound’s activity could be influenced by factors such as pH, temperature, and the presence of other compounds

Safety and Hazards

1,2-Dihydrotanshinquinone is harmful if swallowed, in contact with skin or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .

Future Directions

Tanshinones from a traditional Chinese medicine, the rhizome of Salvia miltiorrhiza Bunge (Danshen), have potent effects on cell proliferation and migration . Especially for human osteosarcoma U−2 OS cells, tanshinones significantly enhanced the cell adherence, implying a possible role in cell adhesion and cell migration inhibition .

properties

IUPAC Name

1,6-dimethyl-8,9-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOSADAKNZWZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60998959
Record name 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60998959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydrotanshinquinone

CAS RN

77769-21-2
Record name 1,2-Dihydrotanshinquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077769212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60998959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What analytical techniques are commonly employed for the characterization and quantification of 1,2-Dihydrotanshinquinone in complex mixtures?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly ultraviolet (UV) detection, is widely used for analyzing 1,2-Dihydrotanshinquinone. [, , ] For instance, researchers have successfully separated and quantified 1,2-Dihydrotanshinquinone alongside other tanshinones in Salvia miltiorrhiza extracts using ultraperformance liquid chromatography (UPLC) with UV detection at specific wavelengths. [] This technique allows for the simultaneous determination of multiple compounds within a complex matrix. []

Q2: How does the structure of 1,2-Dihydrotanshinquinone relate to its presence in Salvia species?

A: 1,2-Dihydrotanshinquinone belongs to a class of compounds known as tanshinones, which are primarily found in Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. [, , ] These diterpenoid compounds, including 1,2-Dihydrotanshinquinone, contribute to the pharmacological activities attributed to Salvia species. [, ]

Q3: What is the molecular formula and structure of 1,2-Dihydrotanshinquinone?

A: 1,2-Dihydrotanshinquinone has the molecular formula C18H14O3. [] It is characterized as a four-ring system. [] Structurally, it is closely related to other tanshinones like tanshinone I and tanshinone IIA, differing in the presence and position of specific functional groups. [, ]

Q4: Are there any studies investigating the potential of 1,2-Dihydrotanshinquinone against parasitic diseases?

A: Research has explored the antiplasmodial and antitrypanosomal activity of tanshinones, including 1,2-Dihydrotanshinquinone, isolated from Salvia miltiorrhiza. [] Studies have demonstrated the inhibitory effects of 1,2-Dihydrotanshinquinone on the growth of Plasmodium falciparum and Trypanosoma brucei rhodesiense, the parasites responsible for malaria and African trypanosomiasis, respectively. []

Q5: How does the structure of 1,2-Dihydrotanshinquinone compare to other tanshinones, and could this influence their respective activities?

A: While all tanshinones share a common core structure, subtle differences in functional groups distinguish them. [, , ] For example, 1,2-Dihydrotanshinquinone possesses a dihydrofuran ring system, while tanshinone IIA has a furan ring. [, ] These structural variations can influence their interactions with biological targets, potentially leading to different pharmacological activities and potencies. [] Further research is necessary to fully understand the structure-activity relationship of tanshinones.

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